molecular formula C16H22N2O5 B13661894 N-alpha-Z-L-asparagine tert-butyl ester

N-alpha-Z-L-asparagine tert-butyl ester

Cat. No.: B13661894
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Z-L-asparagine tert-butyl ester is a chemical compound with the molecular formula C16H22N2O5. It is a derivative of asparagine, an amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butyl ester group and a benzyloxycarbonyl (Z) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-alpha-Z-L-asparagine tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Z protecting group can be removed under acidic or catalytic hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Produces N-alpha-Z-L-asparagine.

    Deprotection: Yields L-asparagine tert-butyl ester.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-alpha-Z-L-asparagine tert-butyl ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of N-alpha-Z-L-asparagine tert-butyl ester is primarily related to its role as a protected amino acid derivative. The Z protecting group prevents unwanted reactions at the amino group during peptide synthesis, while the tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-Z-L-aspartic acid tert-butyl ester
  • N-alpha-Z-L-glutamic acid tert-butyl ester
  • N-alpha-Z-L-lysine tert-butyl ester

Uniqueness

N-alpha-Z-L-asparagine tert-butyl ester is unique due to its specific combination of protecting groups, which makes it particularly useful in peptide synthesis. The presence of both the Z and tert-butyl ester groups allows for selective deprotection and functionalization, providing versatility in synthetic applications .

Properties

IUPAC Name

tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.